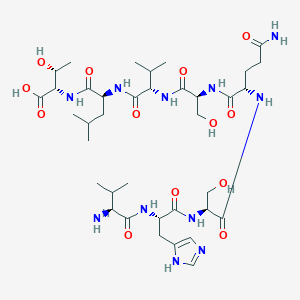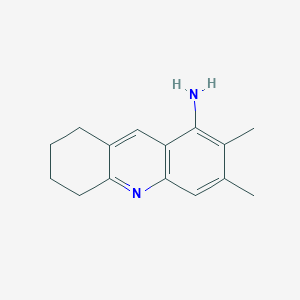![molecular formula C4H6BrF3OS B14226660 3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol CAS No. 825628-53-3](/img/structure/B14226660.png)
3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol is a brominated saturated alcohol with a trifluoromethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used as a thiol-reactive trifluoromethyl probe due to its effective chemical shift dispersion under varying polarity conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with a thiol reagent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while substitution can produce different functionalized derivatives .
Scientific Research Applications
3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol has several scientific research applications:
Chemistry: Used as a probe in nuclear magnetic resonance (NMR) studies due to its unique chemical shift properties.
Biology: Acts as a thiol-reactive probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol involves its reactivity with thiol groups. The compound forms covalent bonds with thiol-containing molecules, which can alter their function. This reactivity is exploited in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: Similar in structure but lacks the sulfanyl group.
(3-Bromophenyl)(trifluoromethyl)sulfane: Contains a phenyl group instead of a propanol moiety.
Uniqueness
3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. Its ability to act as a thiol-reactive probe sets it apart from other similar compounds .
Properties
CAS No. |
825628-53-3 |
|---|---|
Molecular Formula |
C4H6BrF3OS |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H6BrF3OS/c5-1-3(2-9)10-4(6,7)8/h3,9H,1-2H2 |
InChI Key |
FRWAIIVGYPOJOL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)SC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
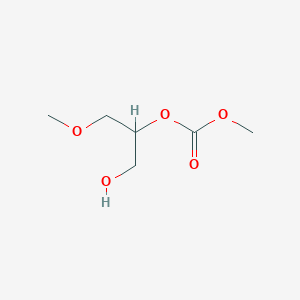

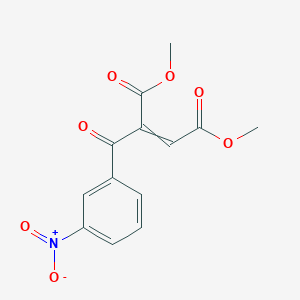
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
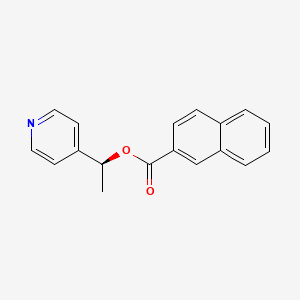
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
